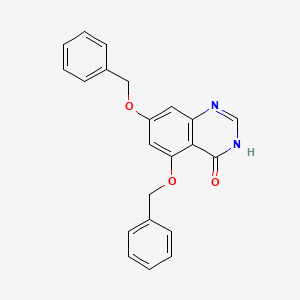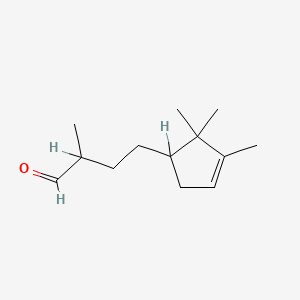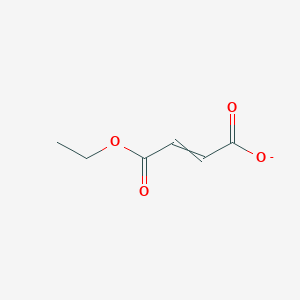
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE
Overview
Description
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is an organic compound that has garnered interest in the field of synthetic chemistry. It is primarily used as a reagent in the preparation of ethyl esters of α-amino acids. The compound’s structure includes a bromine atom, a hydroxyimino group, and an ethyl ester, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium carbonate, which facilitates the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for ethyl 3-bromo-2-hydroxyiminopropanoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group, resulting in the formation of α-amino esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate are commonly used to facilitate the substitution reactions.
Major Products
Nucleophilic Substitution: The major products are various substituted esters depending on the nucleophile used.
Reduction: The primary product is the corresponding α-amino ester.
Scientific Research Applications
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-hydroxyiminopropanoate involves its reactivity with nucleophiles and reducing agents. The bromine atom and the hydroxyimino group are the primary reactive sites. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the hydroxyimino group is converted to an amino group .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-oxopropanoate: This compound is a precursor in the synthesis of ethyl 3-bromo-2-hydroxyiminopropanoate.
Ethyl 3-chloro-2-hydroxyiminopropanoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 3-bromo-2-amino-propanoate: The reduced form of ethyl 3-bromo-2-hydroxyiminopropanoate.
Uniqueness
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is unique due to its combination of a bromine atom and a hydroxyimino group, which provides distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various α-amino acids and their derivatives .
Properties
Molecular Formula |
C5H8BrNO3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
ethyl 3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 |
InChI Key |
ZKBUGUZPMZDNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)




